molecular formula C3HClN2O2S B13023683 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid

Cat. No.: B13023683
M. Wt: 164.57 g/mol
InChI Key: VZSQONFSPINVSU-UHFFFAOYSA-N
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Description

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid: is a heterocyclic compound containing a thiadiazole ring with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions, followed by oxidation to form the thiadiazole ring . Another method involves the reaction of hydrazonoyl halides with thiocyanates .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Thiadiazoles: Formed by substitution reactions.

    Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions.

    Esters and Amides: Formed by condensation reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Chloro-1,2,4-thiadiazole-3-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the chlorine atom enhances its reactivity and biological activity. The general structure can be represented as follows:

C4H3ClN2O2S\text{C}_4\text{H}_3\text{ClN}_2\text{O}_2\text{S}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, 5-chloro derivatives have shown significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

  • Study Design : A series of compounds derived from 5-chloro-3-methylisothiazole-4-carboxylic acid were tested against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma).
  • Results : The most active compound demonstrated an IC50 value lower than that of standard chemotherapeutics like Cisplatin and 5-Fluorouracil. Notably, it exhibited selectivity towards cancer cells while showing reduced toxicity to normal cells .
CompoundCell LineIC50 (µM)Comparison
5-Chloro-3-methylisothiazoleMCF-710Lower than Cisplatin
5-Chloro derivativeLoVo8Comparable to 5-Fluorouracil

Antimicrobial Activity

Thiadiazole compounds exhibit notable antimicrobial properties. Research indicates that 5-chloro derivatives possess activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiadiazole derivatives:

  • Methodology : Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Findings : Compounds containing the thiadiazole moiety displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of halogens like chlorine was found to enhance activity .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazoles has also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines.

Research Findings

  • Inflammation Model : In vitro assays using macrophage cell lines demonstrated that 5-chloro derivatives could downregulate the expression of TNF-alpha and IL-6.
  • : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation .

Properties

IUPAC Name

5-chloro-1,2,4-thiadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSQONFSPINVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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